![molecular formula C28H26N6O2 B2691424 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-06-8](/img/no-structure.png)

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a triazoloquinazolinone group, which is a type of heterocyclic compound. Heterocycles are often found in drugs and other bioactive molecules.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Piperazine rings can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic .Scientific Research Applications

Quality Control and Antimalarial Applications

One of the derivatives of [1,2,4]triazoloquinazoline, identified as a leader compound for antimalarial research, has undergone development for quality control methods. The research aimed at establishing a comprehensive quality control approach, including solubility, identification through spectroscopy, impurity analysis, and assay methods, to ensure the compound's purity and effectiveness for further in-depth studies as a promising antimalarial agent (Danylchenko et al., 2018).

Antimicrobial Applications

Another study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing significant antimicrobial activity against a range of bacteria and fungi. This research indicates the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (Patel et al., 2012).

Molecular Rearrangements and Structural Analysis

Research into [1,2,4]triazoloquinazolinium betaines and their molecular rearrangements has contributed to a deeper understanding of the chemical behavior and potential applications of these compounds. The study included X-ray crystallography to investigate the crystal and molecular structure, providing valuable insights for further application in medicinal chemistry (Crabb et al., 1999).

Antitumor and Antiviral Agents

Quinazoline derivatives, including those fused with [1,2,4]-triazole, have been synthesized and evaluated for their antitumor and antiviral activities. These studies highlight the compound's potential as a basis for developing new therapeutics targeting specific cancer types and viruses (El-Sherbeny et al., 2003).

Adenosine Receptor Antagonists

The 2-phenylphthalazin-1(2H)-one (PHTZ) skeleton, structurally similar to triazoloquinazoline derivatives, has been explored for designing novel hA(3) adenosine receptor (AR) antagonists. This research demonstrates the flexibility of triazoloquinazoline structures in medicinal chemistry for targeting specific receptors (Poli et al., 2011).

Mechanism of Action

properties

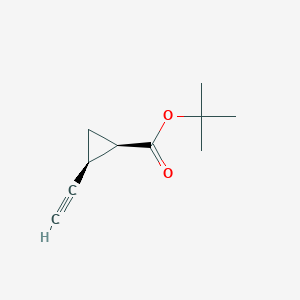

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride.", "Starting Materials": [ "8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "To a solution of 8-amino-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (1.0 g, 3.6 mmol) in methanol (20 mL) was added sodium bicarbonate (0.5 g, 6.0 mmol) and the mixture was stirred at room temperature for 30 min.", "To the above solution was added 4-(2,5-dimethylphenyl)piperazine-1-carbonyl chloride (1.2 g, 4.2 mmol) and the mixture was stirred at room temperature for 2 h.", "The reaction mixture was then diluted with chloroform (20 mL) and washed with water (2 x 20 mL).", "The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue was purified by column chromatography using chloroform/methanol (9:1) as eluent to afford the desired product as a white solid (1.1 g, 80% yield)." ] } | |

CAS RN |

1031664-06-8 |

Product Name |

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |

Molecular Formula |

C28H26N6O2 |

Molecular Weight |

478.556 |

IUPAC Name |

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C28H26N6O2/c1-18-8-9-19(2)23(16-18)32-12-14-33(15-13-32)28(36)21-10-11-22-24(17-21)34-26(29-27(22)35)25(30-31-34)20-6-4-3-5-7-20/h3-11,16-17,31H,12-15H2,1-2H3 |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)

![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691351.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)